molecular formula C5H11ClN2O B2539480 (5S)-5-methyl-2-piperazinone hydrochloride CAS No. 1609388-47-7

(5S)-5-methyl-2-piperazinone hydrochloride

Cat. No.: B2539480
CAS No.: 1609388-47-7
M. Wt: 150.61
InChI Key: DIZRUANCFYJHNH-WCCKRBBISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5S)-5-methyl-2-piperazinone hydrochloride is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound is characterized by the presence of a piperazinone ring, which is a six-membered ring containing two nitrogen atoms and one oxygen atom. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5S)-5-methyl-2-piperazinone hydrochloride can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method includes the following steps:

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar cyclization and deprotection methods. The process is optimized for high yield and purity, ensuring the compound meets the required standards for pharmaceutical and industrial applications.

Chemical Reactions Analysis

Types of Reactions

(5S)-5-methyl-2-piperazinone hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced piperazine derivatives.

    Substitution: Formation of substituted piperazinone derivatives.

Scientific Research Applications

(5S)-5-methyl-2-piperazinone hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (5S)-5-methyl-2-piperazinone hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in metabolic pathways, thereby altering the biochemical processes within cells .

Comparison with Similar Compounds

Similar Compounds

    (2S,5S)-5-Hydroxypiperidine-2-carboxylic acid hydrochloride: Another piperazine derivative with similar structural features.

    (4-methoxyphenyl)piperazine: A compound with a piperazine ring substituted with a methoxyphenyl group.

Uniqueness

(5S)-5-methyl-2-piperazinone hydrochloride is unique due to its specific substitution pattern and the presence of the piperazinone ring. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

(5S)-5-methylpiperazin-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O.ClH/c1-4-2-7-5(8)3-6-4;/h4,6H,2-3H2,1H3,(H,7,8);1H/t4-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIZRUANCFYJHNH-WCCKRBBISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC(=O)CN1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CNC(=O)CN1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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